1-methyl-3-nitro-5H-pyrido[4,3-b]indole
Description
Contextualization within the Pyrido[4,3-b]indole (Gamma-Carboline) Structural Family
The foundational structure of 1-methyl-3-nitro-5H-pyrido[4,3-b]indole belongs to the pyrido[4,3-b]indole family, also known as γ-carbolines. beilstein-archives.org This class of compounds is characterized by a fused three-ring system comprising an indole (B1671886) nucleus and a pyridine (B92270) ring. The pyridoindoles are isomeric with other carboline structures, such as the β-carbolines (pyrido[3,4-b]indoles) and α-carbolines (pyrido[2,3-b]indoles), differing in the point of fusion between the pyridine and indole moieties. nih.gov The γ-carboline scaffold is a privileged aza-heterocycle found in the core of several natural and synthetic compounds. beilstein-archives.org While the β-carboline alkaloids have been extensively studied for their broad spectrum of biological activities, the γ-carbolines have historically received less attention, partly due to their more challenging synthetic accessibility. nih.gov
Comparative Analysis with Related Pyridoindole and Beta-Carboline Derivatives
The properties and potential applications of pyridoindoles are significantly influenced by the nature and position of their substituents. A comparison with related derivatives highlights the unique characteristics imparted by the 1-methyl and 3-nitro groups.
For instance, the parent compound, 5H-pyrido[4,3-b]indole, serves as the basic scaffold. The introduction of a methyl group at the 1-position, as seen in 1-methyl-5H-pyrido[4,3-b]indole, can alter the molecule's electronic properties and steric profile.
A closely related and extensively studied compound is 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2). nih.govnih.gov This compound, a pyrolysis product of tryptophan, is a known mutagen and has been the subject of numerous toxicological studies. nih.govchemicalbook.com The compound this compound is, in fact, a highly mutagenic metabolite of Trp-P-2. chemicalbook.com This metabolic relationship underscores the profound impact of substituting an amino group with a nitro group on the compound's biological activity.
In the realm of β-carbolines, derivatives like 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (tetrahydro-β-carboline) are known to interact with various biological targets. bldpharm.com The structural variance between the γ- and β-carboline skeletons leads to different spatial arrangements of substituents and, consequently, distinct pharmacological profiles.
| Compound Name | Core Structure | Substituents | Known Significance |
|---|---|---|---|
| This compound | γ-Carboline (Pyrido[4,3-b]indole) | 1-methyl, 3-nitro | Highly mutagenic metabolite of Trp-P-2. chemicalbook.com |
| 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) | γ-Carboline (Pyrido[4,3-b]indole) | 1-methyl, 3-amino | Mutagenic and carcinogenic pyrolysis product of tryptophan. nih.govnih.gov |
| 5H-pyrido[4,3-b]indole | γ-Carboline (Pyrido[4,3-b]indole) | None | Parent scaffold of the γ-carboline series. |
| 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole | β-Carboline (Pyrido[3,4-b]indole) | Tetrahydro | Known to interact with various biological targets. bldpharm.com |
Significance of the Nitro Group and Methyl Substitution on the 5H-Pyrido[4,3-b]indole Scaffold
The presence and positioning of the nitro and methyl groups on the 5H-pyrido[4,3-b]indole scaffold are critical determinants of the molecule's chemical and biological properties.
The nitro group (-NO2) is a strong electron-withdrawing group, exerting its influence through both inductive and resonance effects. researchgate.net This can dramatically alter the electron distribution within the aromatic system of the pyridoindole. researchgate.net The introduction of a nitro group can reshape the effects of a molecule, as seen in pyrido[3,4-g]quinazoline derivatives where a single nitro substitution can alter kinase inhibitory profiles. nih.gov In many heterocyclic compounds, the nitro group is essential for their biological activity, often acting as a pro-drug that undergoes reductive bioactivation. nih.gov However, the presence of a nitro group can also increase molecular width and potentially disrupt intermolecular interactions, which can affect properties like mesophase formation in liquid crystals. mdpi.com
The methyl group (-CH3) , in contrast, is an electron-donating group. Its presence can influence the molecule's lipophilicity and steric interactions. In a comparative study of N-acylhydrazones, a methyl substituent was shown to have a different impact on the compound's properties compared to a nitro substituent at the same position. beilstein-journals.org In the context of 3-oxo-γ-carbolines, N-methylation was found to enormously enhance biological activities. nih.gov
The combination of the electron-withdrawing nitro group and the electron-donating methyl group on the γ-carboline scaffold of this compound creates a unique electronic environment that likely contributes to its high mutagenicity.
Overview of Research Trajectories for Substituted Pyridoindoles
Research into substituted pyridoindoles has followed several key trajectories, driven by their diverse pharmacological potential. A significant area of investigation has been their role as antioxidants, with efforts focused on designing and synthesizing derivatives that can act as effective scavengers of reactive oxygen species. nih.gov The hexahydropyridoindole scaffold, in particular, has been identified as a valuable lead for developing novel antioxidant drugs. nih.gov
Another major research avenue is the development of pyridoindole derivatives as therapeutic agents for neurological and psychiatric disorders. For example, certain pyridoindole analogs have demonstrated anxiolytic-like activity. nih.gov Furthermore, a newly synthesized pyridoindole derivative, SMe1EC2M3, has been investigated for its potential antidepressant-like effects and its ability to reverse impaired adult hippocampal neurogenesis. nih.gov
The synthesis of novel pyridoindole structures remains a crucial area of research. researchgate.net The development of new synthetic methodologies, such as the gramine (B1672134) route to pyrido[4,3-b]indol-3-ones, has opened up possibilities for creating new cytotoxic and antifungal agents. nih.govnih.gov Research has also focused on creating substituted tetrahydro-1H-pyrido[4,3-b]indoles as antagonists for specific receptors, such as the 5-HT6 receptor. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-nitro-5H-pyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-7-12-8-4-2-3-5-9(8)14-10(12)6-11(13-7)15(16)17/h2-6,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHWCKZQGXOVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC2=CC(=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226479 | |
| Record name | 5H-Pyrido(4,3-b)indole, 1-methyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75567-58-7 | |
| Record name | 5H-Pyrido(4,3-b)indole, 1-methyl-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075567587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Pyrido(4,3-b)indole, 1-methyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 1 Methyl 3 Nitro 5h Pyrido 4,3 B Indole and Its Analogues
Established Synthetic Pathways for the Pyrido[4,3-b]indole Core Structure
The construction of the tricyclic pyrido[4,3-b]indole system can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope and regiochemical control.
Fischer Indole (B1671886) Synthesis Approaches to Pyridoindole Rings
The Fischer indole synthesis remains a cornerstone in the preparation of indole-containing structures, including the pyrido[4,3-b]indole core. chemicalbook.com This acid-catalyzed reaction involves the cyclization of a phenylhydrazone derived from a suitable ketone or aldehyde. chemicalbook.com In the context of γ-carboline synthesis, this typically involves the reaction of a substituted phenylhydrazine (B124118) with a piperidin-4-one derivative. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the indole ring. The choice of acid catalyst, which can range from Brønsted acids like HCl and H2SO4 to Lewis acids such as ZnCl2, can significantly influence the reaction's efficiency. chemicalbook.com
A notable example involves the synthesis of tetrahydro-γ-carbolines starting from N-tert-butoxycarbonyl protected 2-methyl-piperidin-4-one. This approach can lead to regioisomeric mixtures, the composition of which is influenced by the substitution pattern of the piperidinone ring. nih.gov
Condensation Reactions for Pyridoindole Scaffold Formation
Condensation reactions provide a powerful and versatile route to the pyrido[4,3-b]indole scaffold. The Pictet-Spengler reaction, a classic example, involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by cyclization. While this is a primary method for the synthesis of β-carbolines, modifications and alternative condensation strategies can be employed to access the γ-carboline isomer. rsc.org
One-pot oxidative condensation reactions have been reported, for instance, involving the reaction of anthranilamides with 3,3-dihydro-2H-pyrone followed by an intramolecular Mitsunobu coupling. nih.gov Another approach utilizes the reductive condensation of o-nitrobenzaldehydes with amines, followed by oxidation to form the pyridine (B92270) ring. nih.gov
Palladium-Catalyzed Cyclization Routes to Pyridoindoles
Modern synthetic methods increasingly rely on transition metal catalysis, and palladium-catalyzed reactions have emerged as a highly effective tool for the construction of complex heterocyclic systems, including pyrido[4,3-b]indoles. These methods often involve intramolecular C-H activation and annulation strategies.
One such approach is the palladium-catalyzed intramolecular iminoannulation of N-substituted 2-bromo-1H-indole-3-carboxaldehydes that have an alkyne-containing tether on the indole nitrogen. This process leads to the formation of γ-carboline derivatives with an additional fused ring. nih.gov The versatility of palladium catalysis allows for the construction of a wide array of substituted pyridoindoles under relatively mild conditions.
Reductive Cyclization of Indolylacyl Radicals for Pyrido[4,3-b]carbazole Alkaloids
Radical cyclizations offer a unique approach to the synthesis of complex indole alkaloids. The reductive cyclization of indolylacyl radicals has been successfully applied to the synthesis of pyrido[4,3-b]carbazole alkaloids. This method involves the generation of a radical at the acyl group of an indole derivative, which then undergoes an intramolecular cyclization onto a tethered pyridine ring. This strategy has proven effective for the construction of the olivacine (B1677268) skeleton, a prominent member of the pyrido[4,3-b]carbazole family.
Specific Synthesis of 1-methyl-3-nitro-5H-pyrido[4,3-b]indole
The introduction of a nitro group at the C-3 position of the 1-methyl-5H-pyrido[4,3-b]indole core requires a regioselective functionalization strategy. The electron-rich nature of the indole nucleus makes it susceptible to electrophilic substitution, but controlling the position of substitution can be challenging.
Oxidative Methods for Nitro Group Introduction onto the Pyridoindole System
Direct nitration of the pyrido[4,3-b]indole ring system is a plausible route to this compound. However, the use of strong nitrating agents like nitric acid can often lead to a mixture of products and potential oxidation of the sensitive indole core. nih.gov Therefore, milder, and more selective oxidative nitration methods are desirable.
Modern synthetic methodologies offer several possibilities for such a transformation. For instance, copper-mediated aerobic oxidative C-H iodination and subsequent nitration of indoles have been reported to proceed with high regioselectivity. nih.gov Another approach could involve a copper-catalyzed, N-auxiliary group-controlled switchable transannulation/nitration initiated by nitro radicals. uva.es These methods, while not yet reported for 1-methyl-5H-pyrido[4,3-b]indole itself, represent the forefront of C-H functionalization and could likely be adapted for this specific synthesis.
The synthesis of related nitro-β-carbolines has been achieved through the microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles, which are themselves prepared from the condensation of indoles with nitromethane. nih.govnih.gov This indirect approach highlights the feasibility of incorporating the nitro group at an early stage of the synthesis.
Below is a table summarizing the key synthetic strategies discussed:
| Synthetic Strategy | Description | Key Reagents/Conditions | Reference(s) |
| Fischer Indole Synthesis | Cyclization of a phenylhydrazone derived from a piperidin-4-one. | Phenylhydrazine, piperidin-4-one derivative, acid catalyst (e.g., HCl, H2SO4, ZnCl2). | chemicalbook.comnih.gov |
| Pictet-Spengler Reaction | Condensation of a tryptamine derivative with an aldehyde or ketone followed by cyclization. | Tryptamine derivative, aldehyde/ketone, acid catalyst. | rsc.org |
| Palladium-Catalyzed Cyclization | Intramolecular iminoannulation of N-substituted 2-bromo-1H-indole-3-carboxaldehydes. | Palladium catalyst, alkyne-tethered indole derivative. | nih.gov |
| Reductive Cyclization | Intramolecular cyclization of an indolylacyl radical onto a pyridine ring. | Radical initiator, suitable indolylacyl precursor. | |
| Oxidative Nitration (Proposed) | Direct introduction of a nitro group onto the pyridoindole core via an oxidative process. | Mild nitrating agent, potential metal catalyst (e.g., Cu), oxidant. | nih.govuva.es |
| Electrocyclic Cyclization | Microwave-assisted cyclization of a 3-nitrovinylindole. | 3-Nitrovinylindole, microwave irradiation. | nih.govnih.gov |
Synthesis of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole as a Precursor
The synthesis of the target compound, this compound, typically begins with the preparation of its amino precursor, 3-amino-1-methyl-5H-pyrido[4,3-b]indole, a compound also known by the trivial name Trp-P-2. nih.govnih.gov This precursor is a mutagenic and carcinogenic compound found in tryptophan pyrolysate. nih.gov Its synthesis is a critical first step for accessing the desired nitro derivative.
One established method for the synthesis of 3-amino-1-methyl-5H-pyrido[4,3-b]indole involves the thermal Fischer indolization of hydrazones. This process starts with the reaction of 4-hydrazino-5-methyl-1H-pyridin-2-one with various tetralones to form dihydro-pyrido[4,3-b]benzo[e]indol-1-ones. nih.gov Subsequent aromatization and further chemical transformations can lead to the desired pyrido[4,3-b]indole core. nih.gov
Another approach involves building the pyridine ring onto an existing indole structure. This can be achieved through modifications of the Pomeranz-Fritsch isoquinoline (B145761) synthesis, starting from 3-formylindole. sciforum.net Although this multi-step method can have variable yields in the final cyclization step, it provides a viable route to the core γ-carboline structure. sciforum.net
The conversion of the amino group at the 3-position into a nitro group is a key transformation. A common method for this is the Sandmeyer reaction, which proceeds through a diazonium salt intermediate. nih.govorganic-chemistry.org The primary aromatic amine is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. numberanalytics.comscribd.comyoutube.com This intermediate can then be reacted with a nitrite source, often in the presence of a copper catalyst, to introduce the nitro group. nih.gov
Alternatively, direct nitration of the pyrido[4,3-b]indole ring system can be explored, although this may lead to a mixture of products due to the reactivity of the indole nucleus. Methods for the regioselective nitration of indoles at the 3-position often utilize nitrating agents like trifluoroacetyl nitrate (B79036) under non-acidic conditions, which could potentially be adapted for this system. nih.govresearchgate.net
| Precursor Synthesis Step | Description | Key Reagents | Reference |
| Fischer Indolization | Thermal cyclization of a hydrazone to form the indole ring system. | 4-hydrazino-5-methyl-1H-pyridin-2-one, tetralones | nih.gov |
| Pomeranz-Fritsch Synthesis | Construction of the pyridine ring onto an indole precursor. | 3-Formylindole, aminoacetaldehyde diethyl acetal, tosyl chloride | sciforum.net |
| Diazotization | Conversion of the 3-amino group to a diazonium salt. | 3-Amino-1-methyl-5H-pyrido[4,3-b]indole, NaNO₂, HCl | organic-chemistry.orgnumberanalytics.com |
| Sandmeyer Reaction | Substitution of the diazonium group with a nitro group. | Diazonium salt, NaNO₂, Cu catalyst | nih.gov |
Strategies for Substituent Introduction and Diversification on the Pyrido[4,3-b]indole System
Once the this compound scaffold is obtained, further diversification can be achieved by introducing various substituents at different positions of the ring system.
Functionalization at the 1-Position of Pyridoindoles
The methyl group at the 1-position of the pyrido[4,3-b]indole ring is a potential site for functionalization. While direct functionalization of this methyl group can be challenging, strategies often involve the synthesis of analogues with different substituents at this position from the outset.
For instance, variations in the starting materials for the Fischer indolization can lead to different groups at the 1-position. nih.gov Additionally, methods for the C2-alkylation of 3-alkylindoles using unactivated alkenes, promoted by a catalytic amount of a traceless acid like HI, could potentially be adapted to introduce bulkier alkyl groups at the 1-position of the pyrido[4,3-b]indole system. frontiersin.org This reaction proceeds with high regioselectivity for the C2-position of the indole, which corresponds to the 1-position of the pyrido[4,3-b]indole ring. frontiersin.org
| Functionalization Strategy | Description | Potential Reagents | Reference |
| Synthesis of Analogues | Using different starting materials in the initial synthesis to introduce various R¹ groups. | Varied ketones in Fischer indolization | nih.gov |
| C2-Alkylation of Indole Core | Acid-catalyzed reaction with alkenes to introduce branched alkyl groups. | Unactivated alkenes, HI | frontiersin.org |
Functionalization at the 3-Position of Pyridoindoles
The 3-position of the pyrido[4,3-b]indole system is a primary site for electrophilic substitution and other functionalizations. The presence of the nitro group in the target compound, this compound, already represents a key functionalization at this position.
The nitro group itself is a versatile functional group that can be converted into other functionalities. For example, it can be reduced back to an amino group, which can then be further derivatized. The nitro group can also activate the ring for nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles. nih.gov
Direct C3-alkylation of the indole core, prior to the introduction of the nitro group, is another viable strategy. Metal-free, Cs₂CO₃/oxone®-mediated C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols has been reported, offering a route to introduce diverse substituents at this position. chemrxiv.org Furthermore, Lewis acid-catalyzed reactions of indoles with 1,3,5-triazinanes can lead to C-3 aminomethylated products. nih.gov
| Functionalization Strategy | Description | Potential Reagents | Reference |
| Reduction of Nitro Group | Conversion of the nitro group to an amine for further derivatization. | Reducing agents (e.g., SnCl₂, H₂/Pd-C) | N/A |
| Nucleophilic Aromatic Substitution | Displacement of the nitro group or other leaving groups by nucleophiles. | Various nucleophiles | nih.gov |
| C3-Alkylation | Introduction of alkyl groups at the 3-position of the indole core. | α-heteroaryl-substituted methyl alcohols, Cs₂CO₃/oxone® | chemrxiv.org |
| C3-Aminomethylation | Introduction of an aminomethyl group at the 3-position. | 1,3,5-Triazinanes, Lewis acid | nih.gov |
Functionalization at the 9-Position (N-substitution) of Pyridoindoles
The nitrogen atom at the 9-position of the indole ring (or the 5-position in the 5H-pyrido[4,3-b]indole nomenclature) is a common site for substitution, which can significantly modulate the properties of the molecule.
N-alkylation or N-arylation can be achieved by treating the pyrido[4,3-b]indole with an appropriate electrophile in the presence of a base. For example, N-methylation of an indole-3-carboxylate (B1236618) has been achieved using methyl iodide and potassium carbonate. arkat-usa.org Similar conditions can be applied to the pyrido[4,3-b]indole system. The synthesis of 9-aryl-5H-pyrido[4,3-b]indole derivatives has been accomplished through a reaction sequence starting with a commercially available substituted aminopyridine, followed by cyclization and subsequent functionalization. nih.gov
N-alkylation can also be achieved using alkyl halides in the presence of a base like KOH in DMF. nih.gov This method has been used to introduce bromoalkyl chains onto the indole nitrogen, which can then be used for further derivatization. nih.gov
| Functionalization Strategy | Description | Reagents | Reference |
| N-Alkylation | Introduction of an alkyl group on the indole nitrogen. | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃, KOH) | arkat-usa.orgnih.gov |
| N-Arylation | Introduction of an aryl group on the indole nitrogen. | Aryl halides (in a suitable cross-coupling reaction) | nih.gov |
Introduction of Stereogenic Centers in Pyrido[4,3-b]indoles
The introduction of stereogenic centers into the pyrido[4,3-b]indole scaffold is of great interest for developing chiral molecules with specific biological activities. A stereogenic center is typically a carbon atom bonded to four different groups. numberanalytics.com
Stereogenic centers can be introduced through various synthetic strategies. One approach is the use of chiral starting materials or chiral catalysts in the synthesis of the pyrido[4,3-b]indole core. For example, the synthesis of chiral pyrazolo[4,3-e] nih.govnih.govchemrxiv.orgtriazine sulfonamides has been achieved using a chiral amino group, demonstrating a strategy that could be adapted to the pyrido[4,3-b]indole system. nih.gov
Another strategy involves the stereoselective functionalization of a pre-existing pyrido[4,3-b]indole scaffold. For instance, a bioinspired stereoselective synthesis of chiral tetrahydrofurans from chiral diols has been reported, highlighting the potential for stereocontrolled cyclization reactions. elsevierpure.com Photoredox-catalyzed reactions have also been employed to synthesize α-CFH₂ carbinols with a new stereocenter, a method that has been applied to isatin-derived molecules and could potentially be extended to pyrido[4,3-b]indoles. acs.org
Furthermore, the development of catalytic [3+2] annulation reactions, for example between 2H-azirines and ylides, provides a route to highly functionalized heterocyclic systems with the potential for creating new stereocenters. acs.org
| Strategy | Description | Example/Approach | Reference |
| Chiral Pool Synthesis | Use of enantiomerically pure starting materials. | Starting with a chiral amine or ketone. | nih.gov |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | Chiral Lewis acid or transition metal complex. | N/A |
| Diastereoselective Reactions | Reactions on a chiral substrate that favor one diastereomer over another. | Stereoselective cyclization of a chiral precursor. | elsevierpure.com |
| Photoredox Catalysis | Generation of stereocenters through radical reactions. | Synthesis of chiral α-CFH₂ carbinols. | acs.org |
| Cycloaddition Reactions | Formation of cyclic structures with new stereocenters. | [3+2] annulation reactions. | acs.org |
Advanced Characterization Techniques in Pyridoindole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of a molecule. It provides information on the chemical environment of specific atoms, such as hydrogen (¹H NMR) and carbon (¹³C NMR).
For 1-methyl-3-nitro-5H-pyrido[4,3-b]indole, a ¹H NMR spectrum would be expected to show distinct signals for each unique proton. The chemical shift (δ, in ppm) of these signals would indicate their electronic environment, while the splitting patterns (e.g., singlet, doublet, triplet) would reveal the number of neighboring protons, helping to establish connectivity within the molecule. For instance, the methyl group protons would likely appear as a singlet, while protons on the aromatic rings would exhibit more complex splitting patterns due to coupling with adjacent protons.
A ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom, with their chemical shifts indicating the type of carbon (e.g., aromatic, aliphatic, part of a C=N bond).
A data table for this section would typically look like this:
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide clues about its structure through analysis of its fragmentation patterns. In an MS experiment, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured.
For this compound (Molecular Formula: C₁₂H₉N₃O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (227.22 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) or other small fragments, providing further structural confirmation.
Table 2: Expected Mass Spectrometry Data
| Ion Type | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 228.0717 | Data not available |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibration of bonds within a molecule when they absorb infrared radiation. It is an effective tool for identifying the presence of specific functional groups.
An IR spectrum for this compound would be expected to show characteristic absorption bands. Key signals would include strong absorptions corresponding to the N-O stretching of the nitro group (typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹), C=C and C=N stretching vibrations from the aromatic and pyridine (B92270) rings (in the 1600-1400 cm⁻¹ region), and C-H stretching from the aromatic and methyl groups (around 3100-3000 cm⁻¹ and 2950 cm⁻¹, respectively). The N-H stretch of the indole (B1671886) ring would also be present (around 3400-3300 cm⁻¹).
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is used to verify the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared against the calculated theoretical values.
Table 3: Theoretical Elemental Composition of C₁₂H₉N₃O₂
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|
| Carbon (C) | 63.43 | Data not available |
| Hydrogen (H) | 3.99 | Data not available |
| Nitrogen (N) | 18.49 | Data not available |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about the planarity of the fused ring system and the orientation of the methyl and nitro substituents. It would also reveal how the molecules pack together in the crystal lattice.
The data generated includes unit cell parameters (a, b, c, α, β, γ), the space group, and atomic coordinates for every atom in the molecule.
Structure Activity Relationship Sar Studies of Pyrido 4,3 B Indole Derivatives
Elucidating the Influence of the Pyrido[4,3-b]indole Core on Biological Activity
The pyrido[4,3-b]indole scaffold, also known as γ-carboline, is a key structural motif found in a variety of biologically active compounds. researchgate.net Its rigid, planar, and polycyclic aromatic nature allows it to participate in various non-covalent interactions with biological macromolecules, most notably through intercalation with DNA and interactions with the ATP-binding sites of kinases. nih.gov The core structure itself is a privileged scaffold in drug discovery, meaning it is a recurring molecular framework in known drugs and bioactive molecules. researchgate.net
The biological significance of the pyridoindole core is underscored by its presence in naturally occurring alkaloids with cytotoxic properties. researchgate.net Synthetic derivatives of the pyrido[4,3-b]indole and the related pyrido[3,4-b]indole (β-carboline) systems have demonstrated a broad spectrum of anticancer activity against aggressive cancers such as pancreatic, lung, and breast cancers. nih.govnih.gov This activity is often attributed to the ability of the planar ring system to interact with biological targets. nih.gov Furthermore, the tetrahydro-γ-carboline core has been identified as a novel chemotype for CFTR potentiators, highlighting the diverse therapeutic potential of this scaffold. nih.govacs.orgfigshare.com The specific arrangement of nitrogen atoms within the pyrido[4,3-b]indole core is crucial for establishing key hydrogen bonding interactions within target binding sites.
Impact of Methyl Substitution at the 1-Position on Ligand-Target Interactions
The introduction of a methyl group at the 1-position of the pyrido[4,3-b]indole ring system can significantly influence ligand-target interactions and, consequently, biological activity. In a study on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as CFTR potentiators, the addition of a methyl group at the 1-position of the tetrahydropyridine (B1245486) ring resulted in a substantial increase in activity. nih.govacs.org This suggests that the methyl group may provide a beneficial steric interaction within the binding pocket of the target protein, leading to enhanced binding affinity.
| Compound/Scaffold | Substitution at C1 | Effect on Activity | Reference |
| 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | Methyl | Boosted activity as CFTR potentiator | nih.govacs.org |
| Dipyrido[4,3-b][3,4-f]indole | Various (side chain) | Critical for antitumoral effects | nih.gov |
Role of the Nitro Group at the 3-Position in Modulating Biological Effects
The nitro group is a powerful electron-withdrawing group that can dramatically alter the physicochemical properties and biological activity of an aromatic scaffold. Its presence at the 3-position of the pyrido[4,3-b]indole ring system introduces unique electronic, steric, and redox characteristics that can profoundly influence ligand-target interactions.
The strong electron-withdrawing nature of the nitro group significantly modifies the electron density distribution across the pyrido[4,3-b]indole ring system. This can enhance the ability of the molecule to act as a Michael acceptor and participate in cycloaddition reactions. researchgate.net In a study of pyrido[3,4-g]quinazoline derivatives, a structurally related class of compounds, the nitro group was found to be crucial for potent inhibition of certain protein kinases. nih.gov Molecular modeling revealed that the nitro moiety could form water-mediated hydrogen bonds with amino acid residues in the active site, an interaction not observed with an amino group at the same position. nih.gov This highlights the importance of the specific electronic and hydrogen-bonding capabilities of the nitro group in defining the binding mode and affinity.
From a steric perspective, the nitro group is relatively small but its planar and rigid nature can influence the preferred conformation of the molecule and its fit within a binding pocket. The orientation of the nitro group relative to the plane of the aromatic ring can also impact its interactions with the target.
The redox properties of the nitro group are another important aspect of its contribution to biological activity. Aromatic nitro compounds can undergo enzymatic reduction in biological systems to form nitro radical anions, nitroso derivatives, and ultimately hydroxylamines and amines. These reactive intermediates can covalently modify biological macromolecules, leading to cytotoxic effects. While not directly studied for 1-methyl-3-nitro-5H-pyrido[4,3-b]indole, this mechanism is a well-established contributor to the biological activity of many nitroaromatic compounds.
Structure-Activity Relationship of Substituents at Other Ring Positions (e.g., 9-aryl, 4-position)
Substitutions at other positions of the pyrido[4,3-b]indole ring system also play a significant role in determining biological activity. For instance, the presence of a methoxycarbonyl group at the 4-position has been a key feature in the synthesis of various 5H-pyrido[4,3-b]indole derivatives. researchgate.net In a study on 4-methyl-substituted pyrido[4,3-b]indoles, it was found that replacing the 4-methyl group with a 4-hydroxymethyl group resulted in a decrease in antitumor properties, indicating a sensitivity to substitution at this position. nih.gov
In the analogous pyrido[3,4-b]indole series, an N9-methyl group was found to disrupt hydrogen bond interactions involving the N9 hydrogen, which could be detrimental to binding affinity. researchgate.netnih.gov Conversely, the introduction of a 1-naphthyl group at C1 combined with a methoxy (B1213986) group at C6 led to the most potent antiproliferative activity in a series of pyrido[3,4-b]indoles. nih.govnih.gov These findings underscore the importance of exploring substitutions at multiple positions to optimize the biological activity of the pyridoindole scaffold.
| Scaffold | Substitution | Position | Effect on Activity | Reference |
| Pyrido[4,3-b]indole | Hydroxymethyl | 4 | Decreased antitumor properties compared to methyl | nih.gov |
| Pyrido[3,4-b]indole | Methyl | N9 | Disrupted H-bond interactions | researchgate.netnih.gov |
| Pyrido[3,4-b]indole | 1-Naphthyl and 6-Methoxy | C1 and C6 | Best antiproliferative activity | nih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Approaches for Pyridoindole Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For pyridoindole analogues, QSAR models have been developed to predict their antiproliferative activity against various cancer cell lines. nih.gov
In one such study on pyrido[3,4-b]indole derivatives, a Kernel-based partial least squares (KPLS) method was used to build predictive QSAR models. nih.gov These models utilized 2D fingerprints as molecular descriptors to correlate with the pIC50 values for different cancer cell lines. The study found that atom triplet and linear fingerprint descriptors worked best for different cell lines, achieving high coefficients of determination (R²) for the training sets and good predictive ability for the external test sets. nih.gov A 3D-QSAR study also yielded a four-point pharmacophore model for one of the cell lines, consisting of one hydrogen bond donor and three ring elements. nih.gov These QSAR models provide valuable tools for virtually screening new pyridoindole derivatives and prioritizing them for synthesis and biological evaluation.
Molecular Mechanisms of Action and Biological Target Interactions of Pyridoindole Derivatives
Interaction with Enzyme Systems
Kinase Inhibition (e.g., Haspin Kinase, DYRK/CLK Kinases, c-Met Kinase)
There is a lack of specific studies evaluating the inhibitory activity of 1-methyl-3-nitro-5H-pyrido[4,3-b]indole against kinases such as Haspin, DYRK/CLK, or c-Met. However, research on analogous heterocyclic systems provides some context. For instance, a study on a series of 9H-pyrimido[5,4-b]indol-4-amine derivatives, which share a similar core structure, indicated that the introduction of a nitro group can significantly diminish the compound's kinase inhibitory activity. This suggests that the electron-withdrawing nature of the nitro group might be unfavorable for binding to the ATP pocket of these kinases.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ / Inhibition Data | Source |
|---|---|---|
| Haspin Kinase | Data not available | N/A |
| DYRK/CLK Kinases | Data not available | N/A |
Topoisomerase Inhibition
Direct experimental data on the interaction of this compound with topoisomerase enzymes is not present in the available scientific literature. For related compounds, such as certain nitrated indenoisoquinolines, the presence of a nitro group has been shown to be a key contributor to topoisomerase I inhibition. nih.gov This raises the possibility that the nitro group on the pyridoindole scaffold could play a role in such interactions, though this remains to be experimentally verified.
Table 2: Topoisomerase Inhibition by this compound
| Enzyme | Activity | Source |
|---|---|---|
| Topoisomerase I | Data not available | N/A |
Monoamine Oxidase (MAO) Inhibition
No studies were found that specifically measure the inhibitory effect of this compound on monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). In contrast, the amino-substituted analogue, Trp-P-2, has been documented as an inhibitor of MAO, particularly MAO-A. Reviews on nitro-containing heterocyclic compounds suggest that the nitro group can be a pharmacophore for MAO inhibition, but this is a general observation and not specific to the compound . mdpi.com
Table 3: MAO Inhibition by this compound
| Enzyme | Ki / IC₅₀ | Source |
|---|---|---|
| MAO-A | Data not available | N/A |
Cytochrome P450 Enzyme Inhibition
The inhibitory potential of this compound against cytochrome P450 (CYP450) enzymes has not been reported. The metabolism of its amino-analogue, Trp-P-2, by CYP450 enzymes to form mutagenic metabolites is well-documented, but this does not provide information on the inhibitory properties of the nitro-compound itself.
Receptor Binding and Modulation
Specific data from receptor binding assays for this compound are not available in the public domain. Research on related scaffolds, such as substituted pyrimido[5,4-b]indoles, has identified them as ligands for Toll-like receptor 4 (TLR4), but these findings cannot be directly extrapolated to the compound without experimental validation. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| This compound | |
| 3-amino-1-methyl-5H-pyrido[4,3-b]indole | |
| Trp-P-2 |
Serotonin (B10506) Receptor Interactions (e.g., 5-HT receptors)
There is currently no publicly available scientific literature that specifically details the interaction of this compound with serotonin (5-HT) receptors. However, research on related compounds within the tetrahydro-1H-pyrido[4,3-b]indole class has identified potent antagonists for the 5-HT6 receptor. For instance, certain 8-sulfonyl-substituted derivatives have been shown to exhibit high affinity for this receptor subtype, with Ki values in the low nanomolar range. nih.gov This suggests that the pyrido[4,3-b]indole scaffold can be a platform for developing selective 5-HT receptor ligands. The influence of the 1-methyl and 3-nitro substitutions on this potential activity for the specific compound of interest has not been reported.
Table 1: Serotonin Receptor Interaction Data for this compound
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity |
|---|---|---|
| Data not available | Data not available | Data not available |
Benzodiazepine (B76468) Receptor Binding
No specific studies have been published that investigate the binding of this compound to benzodiazepine receptors. The anxiolytic effects of some drugs are mediated through their interaction with these receptors, which are allosteric modulatory sites on GABAA receptors. nih.govnih.gov The presence of a nitro group in some benzodiazepine derivatives is known to enhance their therapeutic action. mdpi.com However, without direct experimental data, any potential interaction of this compound with benzodiazepine receptors remains speculative.
Table 2: Benzodiazepine Receptor Binding Data for this compound
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity |
|---|---|---|
| Data not available | Data not available | Data not available |
Imidazoline (B1206853) Receptor Interactions
Scientific literature lacks any specific data on the interaction between this compound and imidazoline receptors. These receptors are implicated in a variety of physiological processes, and their ligands often possess a heterocyclic amine structure. While some pyridoindoles might be evaluated for such interactions, no such findings have been reported for this particular nitro-substituted methyl-pyridoindole.
Table 3: Imidazoline Receptor Interaction Data for this compound
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity |
|---|---|---|
| Data not available | Data not available | Data not available |
Dopamine (B1211576) Receptor Binding
There are no published research findings that describe the binding affinity or functional activity of this compound at dopamine receptors. The pyridoindole nucleus is found in some compounds with dopaminergic activity, but the specific effects of the 1-methyl and 3-nitro substitutions on dopamine receptor interaction are unknown for this molecule.
Table 4: Dopamine Receptor Binding Data for this compound
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity |
|---|---|---|
| Data not available | Data not available | Data not available |
Opioid Receptor Modulation
Currently, there is no available data to suggest that this compound modulates opioid receptors. While some indole (B1671886) alkaloids have been investigated for their effects on the opioid system, the specific compound has not been a subject of such studies. mdpi.com
Table 5: Opioid Receptor Modulation Data for this compound
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity |
|---|---|---|
| Data not available | Data not available | Data not available |
Histamine (B1213489) Receptor Modulations
No scientific studies have been found that report on the modulation of histamine receptors by this compound. The histamine receptor family is a group of G protein-coupled receptors that mediate the effects of histamine throughout the body. nih.gov The potential for this specific pyridoindole derivative to interact with any of the histamine receptor subtypes has not been documented.
Table 6: Histamine Receptor Modulation Data for this compound
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity |
|---|---|---|
| Data not available | Data not available | Data not available |
CFTR Potentiation Mechanisms
A class of related compounds, the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, has been identified as a novel chemotype of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. nih.govacs.orgfigshare.com These compounds have shown efficacy in rescuing the gating defects of certain CFTR mutants. nih.govacs.org Furthermore, spiro[piperidine-4,1-pyrido[3,4-b]indole] derivatives have been identified as co-potentiators that work in synergy with existing CFTR potentiators. escholarship.orgresearchgate.net However, there is no research to indicate that this compound itself acts as a CFTR potentiator. The aromatic and substitution pattern of the compound of interest is significantly different from the reported active tetrahydro-pyridoindole derivatives.
Table 7: CFTR Potentiation Data for this compound
| CFTR Mutant | Potentiation Activity (EC50) | Efficacy (Emax) |
|---|---|---|
| Data not available | Data not available | Data not available |
Nucleic Acid Interactions (e.g., DNA Intercalation)
The primary characteristic attributed to this compound is its mutagenicity. It has been identified as a mutagen-carcinogen product, particularly noted for its activity in Salmonella typhimurium TA98 chemicalbook.com. This suggests a direct or indirect interaction with nucleic acids, leading to genetic mutations.
Modulation of Cellular Processes
Detailed research on how this compound specifically modulates key cellular processes such as cell cycle regulation, apoptosis, and angiogenesis is not available. The genotoxic nature of the compound suggests that it would likely trigger cellular stress responses that could lead to cell cycle arrest or apoptosis. However, without direct experimental evidence, any discussion on these topics would be speculative and based on the known activities of its precursor, Trp-P-2, or other related nitroindole compounds.
Cell Cycle Regulation
There is no specific data available in the reviewed literature concerning the effects of this compound on cell cycle regulation. In broader studies, some other synthetic nitroindole derivatives have been shown to induce cell-cycle arrest in cancer cells d-nb.info. Given that DNA damage is a known trigger for cell cycle checkpoints, it is conceivable that this compound could cause cells to halt progression through the cell cycle to allow for DNA repair, or to initiate apoptosis if the damage is too severe.
Apoptosis Induction Pathways
Similarly, there is a lack of direct research on the induction of apoptosis by this compound. The initiation of apoptosis is a common cellular response to extensive DNA damage. It is a programmed cell death mechanism that eliminates potentially cancerous cells. Without specific studies, the pathways through which this compound might induce apoptosis remain unknown.
Angiogenesis Inhibition Mechanisms
No information was found in the scientific literature regarding the potential for this compound to inhibit angiogenesis.
DNA Replication Interference
The established mutagenicity of this compound strongly implies an interference with DNA replication chemicalbook.com. The formation of DNA adducts can physically obstruct the DNA replication machinery, leading to stalled replication forks, the introduction of mutations during translesion synthesis, or the generation of double-strand breaks. The parent compound, Trp-P-2, is known to cause DNA damage, and it is likely that its nitro-metabolite shares this property nih.gov.
Computational Chemistry and Molecular Modeling in Pyridoindole Research
Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. This method is instrumental in understanding the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
In the field of pyrido[4,3-b]indole research, molecular docking has been employed to identify and optimize potential inhibitors for various biological targets. For instance, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were designed as potential tubulin polymerization inhibitors. nih.govnih.gov Molecular docking studies of the most potent compound from this series revealed that it occupied the colchicine (B1669291) binding site of tubulin. nih.gov The analysis showed that the nitrogen atom of the 5H-pyrido[4,3-b]indole core formed a hydrogen bond with the residue Valβ238, a crucial interaction for its inhibitory activity. nih.gov Similarly, docking studies of other heterocyclic systems based on indole (B1671886) have been used to predict binding affinities and interaction patterns with enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC), guiding the development of new antimicrobial agents. frontiersin.org
These studies illustrate how molecular docking can elucidate the structure-activity relationships (SAR) of pyrido[4,3-b]indole derivatives. By understanding how substituents on the pyridoindole scaffold interact with specific amino acid residues in a target's binding pocket, researchers can rationally design new analogs with improved affinity and selectivity.
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| 9-Aryl-5H-pyrido[4,3-b]indoles | β-Tubulin (Colchicine site) | Valβ238, Asnβ258 | Not specified | nih.gov |
| Indole-pyrimidine hybrids | Tubulin (Colchicine site) | Not specified | - | nih.gov |
| Thiopyrano[2,3-b]indole derivatives | TRPV1 Channel | Not specified | -7.0 | researchgate.net |
| Pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | GABAA Receptor | Not specified | -10.0 ± 5 | mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the conformational stability of a compound and the stability of its complex with a biological target. By analyzing the trajectory of the simulation, researchers can understand how the ligand and protein adapt to each other and evaluate the durability of the binding interactions predicted by docking.
For pyrido[4,3-b]indole derivatives, MD simulations have been used to validate docking results and gain deeper insights into their binding mechanisms. For example, after identifying potential c-Met inhibitors from the 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole class through docking, MD simulations were performed to evaluate the binding stability of the most promising compounds within the c-Met kinase site. nih.gov Such simulations can reveal important information about the flexibility of the ligand in the binding pocket and the persistence of key hydrogen bonds and other interactions over a simulation period, often on the nanosecond scale. youtube.com The root mean square deviation (RMSD) of the ligand and protein backbone atoms are common metrics used to assess the stability of the complex during the simulation. mdpi.com
| System | Simulation Focus | Key Analysis Metric | Observed Outcome | Reference |
|---|---|---|---|---|
| 2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivative with c-Met | Binding stability of the ligand-protein complex | RMSD, Hydrogen bond analysis | Confirmation of stable binding in the kinase site | nih.gov |
| N-methyl pyrimidones with PFV Integrase-DNA | Structural and chemical basis for inhibition | RMSD, Interaction energy | Stable H-bonds and hydrophobic interactions identified | nih.gov |
| Indole-2-carboxamides with MmpL3 | Understanding intricacies of ligand binding | RMSD, MM/GBSA | Correlated simulation data with antitubercular activity | nih.gov |
Quantum Chemical Calculations for Electronic and Energy Properties
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy properties of molecules. Methods like Density Functional Theory (DFT) are powerful tools for investigating parameters such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential, and bond dissociation energies. nih.gov These properties are fundamental to a molecule's reactivity, stability, and spectroscopic characteristics.
For pyrido[4,3-b]indole derivatives, particularly those with a nitro group like 1-methyl-3-nitro-5H-pyrido[4,3-b]indole, quantum chemical calculations are essential. The nitro group is a strong electron-withdrawing group, and its presence significantly influences the electronic properties of the aromatic system. Studies on related nitro-β-carbolines have shown that the nitro group induces a mesomeric effect that alters the electronic absorption and emission spectra. researchgate.net Quantum calculations can predict these spectroscopic shifts and provide insight into the excited state dynamics. researchgate.net Furthermore, calculating the HOMO-LUMO energy gap can provide an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more likely to be reactive.
| Compound Class | Calculation Method | Property Calculated | Key Finding | Reference |
|---|---|---|---|---|
| Nitro-β-carbolines | Spectroscopy and Laser Flash Photolysis | Absorption/Emission Spectra, Triplet Lifetime | Nitro group substitution causes a red shift in absorption spectra. | researchgate.net |
| NTO Isomers (Nitro-triazole) | DFT (B3LYP/6-31G(d,p)) | Optimized Geometries, Vibrational Frequencies | Determination of thermodynamic properties and bond dissociation energies. | nih.gov |
| Iodine-containing species | Ab initio and DFT | Heats of Formation | Provided data for understanding atmospheric chemistry. | rsc.org |
In Silico Screening and Virtual Ligand Design
In silico screening, or virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This method allows researchers to prioritize a smaller number of promising candidates for experimental testing, thereby saving time and resources. Virtual screening can be either structure-based, relying on docking to the target's 3D structure, or ligand-based, searching for molecules with similar properties to known active compounds.
The design of novel pyrido[4,3-b]indole derivatives often begins with in silico methods. nih.govnih.gov For example, researchers might start with a known pyrido[4,3-b]indole scaffold and computationally explore various substitutions at different positions to predict which modifications would enhance binding affinity to a specific target. nih.gov This process of virtual ligand design can involve generating a virtual library of derivatives and then using docking and other scoring functions to rank them. A consensus approach, combining multiple computational methods, is often used to increase the reliability of the predictions. nih.gov The most promising candidates identified through this virtual screening process are then synthesized and subjected to biological evaluation.
| Screening Type | Target | Library Screened | Outcome | Reference |
|---|---|---|---|---|
| Structure-Based Virtual Screen | Carboxylesterase Notum | Large commercial library | Identified 31 new inhibitors with IC50 < 500 nM. | nih.gov |
| Consensus Virtual Screening (Ligand and Structure-Based) | Tubulin-microtubule system | BIOFACQUIM natural product database | Prioritized a set of potential inhibitors for further testing. | nih.gov |
| GPU-Accelerated Virtual Screen | PD-L1, K-Ras G12D | Ultra-large virtual libraries | Discovered novel inhibitors with sub-micromolar affinities. | chemrxiv.org |
Future Research Directions and Translational Perspectives in Chemical Biology
Design and Synthesis of Novel Pyrido[4,3-b]indole Chemotypes
The generation of novel chemical entities is the foundation of drug discovery. For the pyrido[4,3-b]indole class, future synthetic efforts are aimed at creating diverse libraries of compounds to explore a wider chemical space and improve biological activity. Key strategies include:
Microwave-Assisted Organic Synthesis: Modern techniques like microwave-assisted synthesis are being employed to accelerate the creation of pyrido[4,3-b]indole cores. For instance, microwave irradiation has been used in the intramolecular difunctionalization of o-alkynylanilines to efficiently produce tetrahydropyrido[4,3-b]indoles. researchgate.net This method can reduce reaction times from hours to minutes, facilitating high-throughput synthesis.
Multi-Component Reactions: One-pot synthesis and multi-component reactions are being developed to build molecular complexity rapidly. The aza-[4+3] cycloaddition, using simple feedstocks like an amino acid, an indole (B1671886), and an aniline, has been proposed as a highly efficient, one-step method to create the related azepino[3,4-b]indole scaffold, a strategy that could be adapted for pyridoindoles. rsc.org
Functionalization of the Core Structure: Research is focused on the selective functionalization at various positions of the pyrido[4,3-b]indole ring system. This includes the development of methods for creating derivatives with substituents at the C1, C3, and C5 positions to modulate the compound's physicochemical properties and biological activity. For example, the Pictet-Spengler reaction followed by oxidation is a classic and adaptable method for synthesizing β-carboline (pyrido[3,4-b]indole) derivatives, which can inform the synthesis of γ-carboline isomers. nih.gov
These advanced synthetic strategies are crucial for generating novel analogs of 1-methyl-3-nitro-5H-pyrido[4,3-b]indole, allowing for systematic structure-activity relationship (SAR) studies.
Exploration of Novel Biological Targets for Pyridoindole Derivatives
While the initial biological profile of a compound may be known, a key aspect of future research is to identify and validate novel molecular targets to broaden its therapeutic potential. For pyridoindole derivatives, research has expanded from initial findings to a range of new targets:
Anticancer Targets: A significant area of investigation is in oncology. The related pyrido[3,4-b]indole (β-carboline) scaffold has been shown to exhibit potent, broad-spectrum anticancer activity by targeting the MDM2-p53 pathway. nih.govnih.gov This has spurred interest in whether γ-carbolines like this compound could have similar or complementary anticancer mechanisms. Furthermore, functionalized tetrahydro-1H-pyrido[4,3-b]indoles have been identified as inhibitors of Sirtuin 2 (SIRT2), a protein deacetylase involved in metabolism and stress responses, making it a promising target for cancer therapy. nih.gov
Ion Channel Modulation: Researchers have identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype for potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. nih.gov This discovery opens up a new therapeutic avenue for these compounds in treating genetic diseases like cystic fibrosis. nih.gov
Carcinogenic and Mutagenic Activity: It is important to note that the reduced amino derivative, 3-amino-1-methyl-5H-pyrido[4,3-b]indole (also known as Trp-P-2), is a known pyrolysis product of the amino acid tryptophan. nih.gov This compound has been classified as a mutagen and a possible human carcinogen, suggesting it interacts directly with DNA. nih.govnih.gov This highlights the critical need to understand the full toxicological and pharmacological profile of this chemical class.
The exploration of these diverse targets is essential for defining the therapeutic window and potential applications of new pyridoindole derivatives.
Advanced Computational Approaches for Predictive Modeling and Lead Optimization
To accelerate the drug discovery process and reduce reliance on expensive and time-consuming experimental screening, advanced computational methods are being integrated into the research pipeline for pyridoindole derivatives.
Molecular Docking: This technique is widely used to predict the binding orientation of a molecule to its target protein. For instance, docking studies of pyrido[3,4-b]indole derivatives with the MDM2 protein helped elucidate key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for their anticancer activity. nih.gov Similarly, docking was used to model how functionalized tetrahydropyridoindoles bind within the NAD+ pocket of the SIRT2 enzyme. nih.gov These insights are invaluable for designing more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR can predict the activity of unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.
Virtual Screening: Computational screening of large virtual libraries of compounds against a specific biological target is a powerful tool for identifying novel hits. The initial identification of the pyrido[3,4-b]indole class as potential MDM2 inhibitors was guided by such computational modeling. nih.gov
These in silico approaches enable a more rational, hypothesis-driven approach to lead optimization, guiding the modification of the this compound scaffold to enhance desired activities while minimizing off-target effects.
Integration of Omics Data in Mechanistic Investigations of Pyridoindoles
Understanding the detailed mechanism of action of a compound requires a systems-level perspective. The integration of various "omics" technologies—such as transcriptomics, proteomics, and metabolomics—offers a powerful approach to unravel the complex biological responses induced by pyridoindole derivatives. While specific multi-omics studies on this compound are still emerging, this represents a critical future direction.
Transcriptomics (RNA-Seq): By analyzing the complete set of RNA transcripts in a cell, transcriptomics can reveal which genes are up- or down-regulated in response to treatment with a pyridoindole derivative. This can help identify the cellular pathways that are modulated by the compound. For example, in cancer research, this could uncover effects on cell cycle regulation, apoptosis, or DNA repair pathways. nih.gov
Proteomics and Phosphoproteomics: Proteomics identifies and quantifies the entire set of proteins in a biological sample. This can directly identify the protein targets of a drug and downstream changes in protein expression. Phosphoproteomics, a sub-discipline, focuses on protein phosphorylation, providing a snapshot of signaling pathway activation.
Mechanistic Modeling: The large datasets generated by omics experiments can be used to build and calibrate mechanistic models, such as models of the Cancer Immunity Cycle. nih.gov These quantitative systems pharmacology (QSP) models can simulate the effect of a drug on a complex biological system, helping to predict clinical outcomes and inform decisions about drug development. nih.gov
By integrating these multi-omics data sources, researchers can build comprehensive network models to understand the holistic impact of pyridoindole compounds on cellular function, leading to the discovery of novel biomarkers and a more profound understanding of their therapeutic and toxicological mechanisms.
Research Findings on Pyridoindole Derivatives
| Derivative Class | Research Focus | Key Findings | Computational Method | Reference |
| Pyrido[3,4-b]indoles | Anticancer Agents | Potent, broad-spectrum activity against various cancer cell lines. | Molecular Docking | nih.gov, nih.gov |
| Tetrahydro-1H-pyrido[4,3-b]indoles | Sirtuin 2 Inhibition | Identified as preferential SIRT2 inhibitors with IC50 in low µM range. | Molecular Docking | nih.gov |
| Tetrahydro-1H-pyrido[4,3-b]indoles | CFTR Potentiators | Novel chemotype found to rescue gating defect of F508del- and G551D-CFTR. | N/A | nih.gov |
| 3-Amino-1-methyl-5H-pyrido[4,3-b]indole | Toxicology | Classified as a mutagen and possible human carcinogen (Group 2B). | N/A | nih.gov, nih.gov |
Q & A
Q. What are the recommended safety protocols for handling 1-methyl-3-nitro-5H-pyrido[4,3-b]indole in laboratory settings?
- Methodological Answer : The compound should be used exclusively for research purposes, as specified in safety data sheets. Key protocols include:
- Storage : Store at room temperature (RT) or 2–8°C, depending on stability, in airtight containers .
- PPE : Use gloves, lab coats, and eye protection to avoid direct contact.
- Ventilation : Work in a fume hood to minimize inhalation risks .
- Disposal : Follow institutional guidelines for hazardous organic compounds.
Q. Which spectroscopic methods are most effective for characterizing pyrido[4,3-b]indole derivatives?
- Methodological Answer : Structural confirmation relies on:
- ¹H NMR : Analyze aromatic proton environments (e.g., δ 7.3–9.3 ppm for indole and pyridine protons) and substituent effects (e.g., methyl groups at δ 1.5–2.5 ppm). Integration ratios verify substituent positions .
- LC-MS : Confirm molecular weight via positive-ion mode (e.g., m/z = 351 [M+H]⁺) and compare with calculated values .
- IR Spectroscopy : Identify functional groups (e.g., nitro groups at ~1525 cm⁻¹) .
Q. What are common synthetic routes for this compound?
- Methodological Answer : Pd-catalyzed amidation and cyclization are widely used:
- Substrate Preparation : Start with indole derivatives (e.g., 5-ethyl-2-phenyl precursors) and nitro-containing reagents.
- Cyclization : Use Pd(OAc)₂ as a catalyst with ligands like PPh₃ in refluxing acetonitrile .
- Purification : Isolate products via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for pyridoindole derivatives?
- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Probe dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at different temperatures .
- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Comparative Analysis : Cross-reference with published spectra of structurally similar compounds (e.g., 5-ethyl-2-phenyl derivatives) .
Q. What strategies optimize Pd-catalyzed amidation and cyclization in pyridoindole synthesis?
- Methodological Answer : Reaction optimization involves:
- Catalyst Screening : Test Pd(OAc)₂, FeCl₃, or I₂, noting that Pd catalysts yield higher regioselectivity (~67% yield with FeCl₃ at 40°C vs. 5% with I₂) .
- Solvent Effects : Polar aprotic solvents (e.g., MeCN) enhance cyclization efficiency compared to acetic acid .
- Temperature Control : Elevated temperatures (40°C) improve reaction rates but may require reflux conditions for nitro-group stability .
Q. How do substituents on the pyridoindole core influence pharmacological activity?
- Methodological Answer : Structure-activity relationships (SAR) are explored via:
- Derivative Synthesis : Introduce substituents (e.g., methyl, benzyl) at positions 1, 3, or 5 using alkylation or sulfonation .
- Biological Assays : Test inhibitory activity against kinases or receptors (e.g., bisindolylmaleimide derivatives as kinase inhibitors) .
- Computational Modeling : Predict binding affinities using docking studies with targets like Met kinase .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in melting points or spectral data across studies?
- Methodological Answer : Validate findings through:
- Reproducibility Checks : Repeat syntheses under reported conditions (e.g., 127–129°C for 5-butyl-2-phenyl derivatives) .
- Purity Assessment : Use HPLC (>98% purity) to rule out impurities affecting physical properties .
- Crystallography : Resolve ambiguities with single-crystal X-ray diffraction (e.g., confirming dihydropyridine-indole adducts) .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
